Crystal structure of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane
An in-depth analysis of publicly available crystallographic databases reveals that the crystal structure of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane (CAS 93840-60-9), with the molecular formula C17H12Br2N2O2, has not be...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth analysis of publicly available crystallographic databases reveals that the crystal structure of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane (CAS 93840-60-9), with the molecular formula C17H12Br2N2O2, has not been reported.[1][2] Extensive searches of chemical and crystallographic literature and databases, including the Cambridge Structural Database (CSD), did not yield any specific crystallographic data for this compound.
Therefore, a detailed technical guide on the experimentally determined crystal structure of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane cannot be provided at this time.
However, to illustrate the format and content of a comprehensive crystallographic guide as requested, we can provide a detailed analysis of a structurally related compound for which crystallographic data is available. A suitable alternative is 1,3-Bis(4-bromophenyl)propane . This compound shares the propane linker and the bromo-substituted phenyl rings, differing in the position of the bromine atom and the absence of the cyano group.
Should you wish to proceed with a technical guide on the crystal structure of 1,3-Bis(4-bromophenyl)propane , the following sections would be developed in detail:
Introduction
This section would introduce 1,3-Bis(4-bromophenyl)propane, detailing its chemical identity and the importance of its crystal structure analysis for understanding its solid-state properties and potential applications.
Experimental Protocols
A detailed methodology for the key experiments would be provided, including:
Synthesis and Crystallization: A step-by-step description of the synthesis of 1,3-Bis(4-bromophenyl)propane and the subsequent procedure for growing single crystals suitable for X-ray diffraction.
X-ray Data Collection: A summary of the instrument and conditions used for collecting the X-ray diffraction data.
Structure Solution and Refinement: An outline of the computational methods used to solve the crystal structure from the diffraction data and to refine the atomic positions and other crystallographic parameters.
Crystallographic Data
All quantitative data would be summarized in clearly structured tables for easy comparison.
Table 1: Crystal Data and Structure Refinement Details. This table would include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, and final R-factors.
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters. This would list the fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit.
Table 3: Selected Bond Lengths. Key bond distances within the molecule would be presented.
Table 4: Selected Bond Angles. Important bond angles would be tabulated.
Table 5: Selected Torsion Angles. Torsion angles defining the conformation of the molecule would be listed.
Molecular and Crystal Structure Description
This section would provide a detailed description of the molecular geometry, conformation, and the packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure would be discussed.
Visualizations
Diagrams would be created using Graphviz to illustrate key aspects of the study.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the determination of a small molecule crystal structure.
Molecular Structure of 1,3-Bis(4-bromophenyl)propane
Caption: 2D representation of the molecular structure.
We are prepared to generate this detailed guide for the alternative compound upon your confirmation.
A Technical Guide to the Solubility of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the known solubility characteristics of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane, a compound of inter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known solubility characteristics of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane, a compound of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available physicochemical properties and a comprehensive, generalized experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to equip researchers with the necessary information and methodologies to conduct their own solubility assessments.
Physicochemical Properties of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
A summary of the known physical and chemical properties of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane (CAS Number: 93840-60-9) is presented below. Understanding these properties is crucial for designing and interpreting solubility experiments.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a given solvent.[3] This method involves agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the resulting saturated solution is then measured.
Materials and Equipment:
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane (solid)
A selection of solvents of varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
Analytical balance
Scintillation vials or other suitable sealed containers
Constant temperature shaker bath or incubator
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
Procedure:
Preparation of Stock Standard Solutions: Accurately weigh a known amount of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
Sample Preparation: Add an excess amount of solid 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
Solvent Addition: Add a known volume of the desired solvent to the vial.
Equilibration: Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time required should be determined through preliminary experiments.
Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature to allow the excess solid to settle. For finely dispersed solids, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
General Considerations for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like".[4][5] Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.[5][6] The structure of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane, with its aromatic rings, bromo and cyano functional groups, and ether linkages, suggests a molecule with moderate polarity. Therefore, it is expected to exhibit higher solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in non-polar solvents. Factors such as temperature and the pH of the solvent (for ionizable compounds) can also significantly influence solubility.[6] For accurate and reproducible results, it is essential to control these parameters during experimentation.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is a chemical compound with the CAS number 93840-60-9, molecular formula C₁₇H₁₂Br₂N₂O₂, and a molecul...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is a chemical compound with the CAS number 93840-60-9, molecular formula C₁₇H₁₂Br₂N₂O₂, and a molecular weight of 436.10 g/mol [1]. While specific experimental data on the thermal stability and decomposition of this particular molecule is not extensively available in public literature, this guide provides a comprehensive framework based on standard analytical techniques and data from structurally related compounds. Understanding the thermal properties of such molecules is crucial for establishing safe handling and storage procedures, predicting shelf-life, and ensuring its stability during various chemical processes.
This technical guide outlines the standard experimental protocols, expected data presentation, and a logical workflow for investigating the thermal stability and decomposition of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Experimental Protocols
To thoroughly assess the thermal stability and decomposition of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane, a combination of thermoanalytical techniques is recommended. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the decomposition temperatures and the kinetics of degradation.
Methodology:
Instrument: A calibrated thermogravimetric analyzer.
Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is placed in an inert sample pan (e.g., alumina or platinum).
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
Data Collection: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is employed to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is essential for identifying phase transitions such as melting, crystallization, and glass transitions.
Methodology:
Instrument: A calibrated differential scanning calorimeter.
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant purge rate.
Temperature Program: A typical DSC experiment involves a heat-cool-heat cycle. For instance, the sample is heated from ambient temperature to a temperature above its expected melting point, then cooled at a controlled rate, and finally reheated. A common heating/cooling rate is 10 °C/min.
Data Collection: The instrument records the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events are observed as peaks on the DSC thermogram.
Data Presentation
The quantitative data obtained from TGA and DSC experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Thermogravimetric Analysis (TGA) Data
Parameter
Value (°C)
Description
Tonset
Data not available
The initial temperature at which significant mass loss begins.
T5%
Data not available
The temperature at which 5% of the initial mass is lost.
T10%
Data not available
The temperature at which 10% of the initial mass is lost.
Tmax
Data not available
The temperature of the maximum rate of decomposition (peak of the DTG curve).
Residue at 600°C
Data not available
The percentage of the initial mass remaining at 600°C.
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data
Parameter
Value (°C)
Enthalpy (J/g)
Description
Tg
Data not available
-
Glass transition temperature, observed as a step change in the baseline of the heat flow curve.
Tm
Data not available
Data not available
Melting temperature, observed as an endothermic peak. The enthalpy of fusion is calculated from the peak area.
Tc
Data not available
Data not available
Crystallization temperature, observed as an exothermic peak upon cooling.
Td
Data not available
Data not available
Decomposition temperature, often observed as a sharp exothermic or endothermic peak at higher temperatures.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the thermal analysis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Caption: Workflow for Thermal Analysis.
Proposed Decomposition Pathway
While the precise decomposition mechanism of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane requires detailed analysis of its evolved gases (e.g., using TGA-MS or TGA-FTIR), a plausible decomposition pathway can be hypothesized based on its chemical structure. The initial decomposition is likely to involve the cleavage of the ether linkages, which are typically the most thermally labile bonds in this type of molecule. This would be followed by the fragmentation of the propane linker and the aromatic rings at higher temperatures.
Caption: Proposed Decomposition Pathway.
This technical guide provides a foundational understanding of the methodologies required to assess the thermal stability and decomposition of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. Although specific experimental data is currently lacking in the public domain, the outlined protocols for TGA and DSC, along with the structured approach to data presentation and interpretation, offer a robust framework for researchers and scientists. The provided workflow and hypothetical decomposition pathway serve as a practical starting point for a comprehensive investigation into the thermal properties of this compound, which is essential for its safe and effective application in research and development.
Technical Guide: Purity Analysis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of standard methodologies for the purity analysis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of standard methodologies for the purity analysis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. Due to the limited availability of specific experimental data in the public domain for this compound, the quantitative results and detailed protocols presented herein are representative examples based on common analytical practices for similar organic molecules. These should be considered as a starting point for method development and validation.
Introduction
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is a chemical compound with the molecular formula C₁₇H₁₂Br₂N₂O₂ and a molecular weight of approximately 436.10 g/mol .[1][2] Its chemical structure consists of two bromo-cyanophenoxy moieties linked by a propane diether chain. The purity of such a compound is critical for its application in research and development, particularly in fields like materials science and as a potential pharmaceutical intermediate. This guide outlines a multi-faceted approach to purity analysis, employing chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.
Analytical Strategy Overview
A robust purity analysis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane typically involves a combination of techniques to ensure comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is often the primary method for quantitative purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the identification of volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation and can detect impurities with different proton or carbon environments. Elemental analysis serves as a fundamental check for the compound's elemental composition against its theoretical values.
In-depth Technical Guide: C17H12Br2N2O2 - A Novel Kinase Inhibitor Candidate
Disclaimer: The following technical guide is based on a hypothetical compound with the molecular formula C17H12Br2N2O2, designated as "Bromonitroindolone-17" . As of the date of this document, no specific compound with t...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following technical guide is based on a hypothetical compound with the molecular formula C17H12Br2N2O2, designated as "Bromonitroindolone-17" . As of the date of this document, no specific compound with this molecular formula and the described characteristics is known in the public domain. This guide is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals, showcasing a potential workflow and data presentation for a novel small molecule entity.
Introduction
The relentless pursuit of novel therapeutic agents for oncology has driven the exploration of diverse chemical scaffolds. Kinase inhibitors, in particular, have emerged as a cornerstone of targeted cancer therapy. This whitepaper introduces "Bromonitroindolone-17," a hypothetical small molecule with the molecular formula C17H12Br2N2O2, designed as a potential inhibitor of the Janus kinase (JAK) signaling pathway. Its structure features a dibrominated indole core, a scaffold known for its diverse biological activities, coupled with a nitrophenyl moiety, a common feature in kinase-inhibiting pharmacophores. This document provides a comprehensive overview of its proposed synthesis, physicochemical properties, hypothetical biological activity, and detailed experimental protocols.
Physicochemical Properties
The predicted physicochemical properties of Bromonitroindolone-17 are summarized in the table below. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.
Property
Value
Molecular Formula
C17H12Br2N2O2
Molecular Weight
452.11 g/mol
LogP (calculated)
4.2
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
4
Molar Refractivity
93.4 cm³
Topological Polar Surface Area
78.9 Ų
Proposed Synthesis
The proposed synthetic route for Bromonitroindolone-17 is a multi-step process commencing with commercially available starting materials. The key steps involve a Fischer indole synthesis followed by bromination and functionalization.
Experimental Protocol: Synthesis of Bromonitroindolone-17
Step 1: Fischer Indole Synthesis. Phenylhydrazine (1.0 eq) is reacted with 4-acetylbenzoic acid (1.1 eq) in the presence of a polyphosphoric acid catalyst at 120°C for 4 hours to yield the corresponding indole carboxylic acid.
Step 2: Bromination. The indole carboxylic acid (1.0 eq) is dissolved in glacial acetic acid, and N-bromosuccinimide (2.2 eq) is added portion-wise at room temperature. The reaction is stirred for 12 hours to afford the dibrominated indole intermediate.
Step 3: Amide Coupling. The dibrominated indole carboxylic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF. 4-Nitroaniline (1.1 eq) is then added, and the reaction is stirred at room temperature for 24 hours.
Step 4: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, Bromonitroindolone-17.
Hypothetical Biological Activity
Bromonitroindolone-17 is postulated to be a potent inhibitor of the JAK/STAT signaling pathway, a critical pathway in the proliferation of certain cancer cells. The hypothetical inhibitory activity against JAK2 kinase and its downstream effects on cell viability are presented below.
Table 1: In Vitro Biological Activity of Bromonitroindolone-17
Reagents: Recombinant human JAK2 enzyme, ATP, and a suitable peptide substrate.
Procedure: The assay is performed in a 96-well plate format. Bromonitroindolone-17 is serially diluted in DMSO and added to the wells. The kinase reaction is initiated by the addition of ATP and the peptide substrate.
Detection: After incubation at 30°C for 60 minutes, the amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. Bromonitroindolone-17 is added at various concentrations, and the plates are incubated for 72 hours.
Detection: Cell viability is assessed using a resazurin-based assay. The fluorescence is measured at an excitation/emission of 560/590 nm.
Data Analysis: The IC50 values are determined from the dose-response curves.
Visualizations
To better illustrate the proposed mechanism and experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Proposed inhibition of the JAK/STAT pathway by Bromonitroindolone-17.
Caption: Workflow for determining the IC50 of Bromonitroindolone-17 in cancer cell lines.
Conclusion
This technical guide presents a comprehensive, albeit hypothetical, overview of a novel kinase inhibitor candidate, Bromonitroindolone-17. The proposed synthesis is feasible, and the predicted physicochemical properties suggest drug-like potential. The hypothetical biological data indicate potent and selective inhibition of the JAK2 kinase, warranting further investigation. The detailed experimental protocols provided herein serve as a template for the preclinical evaluation of similar small molecule inhibitors. Future work would involve the actual synthesis and in-depth biological characterization of Bromonitroindolone-17 to validate its therapeutic potential.
Exploratory
Molecular weight of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane.
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane, a halogenated aromatic ether. It includes detailed in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane, a halogenated aromatic ether. It includes detailed information on its physicochemical properties, a plausible experimental protocol for its synthesis, and a workflow visualization. This compound, with its reactive bromine and cyano functional groups, serves as a potential building block in the synthesis of more complex molecules for materials science and pharmaceutical research.
Physicochemical Properties
1,3-Bis(2'-bromo-4'-cyanophenoxy)propane is a symmetrical molecule featuring a central propane linker connecting two substituted phenoxy rings. The key quantitative data for this compound are summarized below.
The synthesis of 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane can be achieved via the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, two equivalents of 3-bromo-4-cyanophenol are reacted with one equivalent of 1,3-dibromopropane.
Proposed Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures for similar structures, such as the synthesis of 1,3-bis(4-carboxy phenoxy) propane.
Materials:
3-bromo-4-cyanophenol (2.0 equivalents)
1,3-dibromopropane (1.0 equivalent)
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents) or Sodium Hydroxide (NaOH)
Acetone or N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Deionized water
Procedure:
Preparation of Phenoxide: To a solution of 3-bromo-4-cyanophenol (2.0 eq.) in anhydrous acetone or DMF, add anhydrous potassium carbonate (3.0 eq.). The mixture is stirred vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
Addition of Alkyl Halide: 1,3-dibromopropane (1.0 eq.) is added dropwise to the reaction mixture.
Reaction: The reaction mixture is heated to reflux and maintained for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, the solvent is removed under reduced pressure (in vacuo). Water is added to the residue, and the aqueous layer is extracted three times with ethyl acetate.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Final Purification: The resulting solid residue can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane.
Visualized Workflows
The following diagrams illustrate the key chemical transformation and the logical workflow of the synthesis process.
Caption: Reaction pathway for the synthesis of the target compound.
Caption: Step-by-step experimental synthesis and purification workflow.
Application Notes and Protocols for 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane in organic synthesis....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane in organic synthesis. This versatile building block, containing multiple reactive sites, holds significant potential for the construction of complex molecules, including macrocycles, polymers, and novel pharmaceutical scaffolds.
Chemical Properties and Overview
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is a symmetrical molecule featuring two aryl bromide and two cyano functionalities linked by a flexible propane diether spacer. This combination of reactive groups allows for a variety of subsequent chemical transformations, making it a valuable intermediate in synthetic chemistry.
Table 1: Physicochemical Properties of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
Property
Value
CAS Number
93840-60-9
Molecular Formula
C₁₇H₁₂Br₂N₂O₂
Molecular Weight
436.10 g/mol
Appearance
Off-white to pale yellow solid (predicted)
Solubility
Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone)
Synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
The most direct route for the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this case, 2-bromo-4-cyanophenol is treated with a base to form the corresponding phenoxide, which then undergoes a double nucleophilic substitution with 1,3-dibromopropane.
Proposed Synthetic Pathway
Caption: Synthetic pathway for 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from a similar synthesis of 1,3-bis(p-carboxyphenoxy)propane.
Materials:
2-bromo-4-cyanophenol
1,3-dibromopropane
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Deionized water
Dichloromethane (DCM)
Brine solution
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
Three-neck round-bottom flask
Reflux condenser
Addition funnel
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Standard glassware for workup and purification
Procedure:
Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add 2-bromo-4-cyanophenol (2.2 equivalents) and anhydrous potassium carbonate (3.0 equivalents).
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
Addition of Alkyl Halide: Slowly add 1,3-dibromopropane (1.0 equivalent) dropwise to the stirred mixture at room temperature via the addition funnel.
Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 12-24 hours.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into a large volume of deionized water to precipitate the crude product.
Stir for 30 minutes, then collect the precipitate by vacuum filtration.
Wash the solid with deionized water.
Dissolve the crude product in dichloromethane (DCM) and transfer it to a separatory funnel.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Table 2: Representative Reaction Conditions for Williamson Ether Synthesis
Reactant 1
Reactant 2
Base
Solvent
Temperature
Time
Yield
4-Hydroxybenzoic Acid
1,3-Dibromopropane
NaOH
Water
Reflux
Overnight
~60%
tert-Butyl-4-hydroxyphenylcarbamate
1,2-Dibromoethane
K₂CO₃
Acetone
Reflux
12 h
~40%
2-Bromo-4-cyanophenol
1,3-Dibromopropane
K₂CO₃
DMF
80-90 °C
12-24 h
Estimated 50-70%
Yield for the target compound is an estimation based on analogous reactions.
Applications in Organic Synthesis
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is a versatile precursor for a range of more complex molecules. The aryl bromide and cyano functionalities can be selectively transformed to introduce new functional groups and build molecular complexity.
Potential Synthetic Transformations
Caption: Potential synthetic transformations of the title compound.
To a Schlenk flask, add 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane (1.0 equivalent), the arylboronic acid, and potassium carbonate.
Add the palladium catalyst and ligand.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to reflux (80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the product by column chromatography on silica gel.
Protocol: Hydrolysis of Cyano Groups to Carboxylic Acids
This protocol outlines the conversion of the nitrile functionalities to carboxylic acids.
Materials:
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
Concentrated sulfuric acid (H₂SO₄)
Water
Procedure:
In a round-bottom flask, suspend 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by the disappearance of the starting material (TLC).
After the reaction is complete (typically several hours), cool the mixture in an ice bath.
The dicarboxylic acid product will precipitate. Collect the solid by vacuum filtration.
Wash the product with cold water and dry under vacuum.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow from synthesis to application.
Caption: General experimental workflow.
Safety Information
2-bromo-4-cyanophenol: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
1,3-dibromopropane: This reagent is a suspected carcinogen and an irritant. Handle with appropriate PPE in a fume hood.
Potassium carbonate and other bases: These are irritants. Avoid inhalation of dust and contact with skin and eyes.
Solvents (DMF, DCM): These are volatile and have associated health risks. Use in a well-ventilated area and avoid inhalation of vapors.
Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols. Proper laboratory safety practices should be followed at all times.
Application
Application of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane in Polymer Chemistry: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is a halogenated aromatic compound containing reactive bromine atoms and polar cyano groups. Its chem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is a halogenated aromatic compound containing reactive bromine atoms and polar cyano groups. Its chemical structure, featuring two aryl bromide moieties linked by a flexible propane diether segment, makes it a promising monomer for the synthesis of high-performance polymers. The presence of both bromo and cyano functionalities allows for various polymerization and post-polymerization modification strategies. This application note details a proposed application of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane in the synthesis of novel poly(arylene ether nitrile)s via nucleophilic aromatic substitution polymerization. These polymers are expected to exhibit excellent thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for advanced applications in electronics, aerospace, and biomedical devices.
Proposed Application: Synthesis of Poly(arylene ether nitrile)s
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane can serve as a di-halogenated monomer in a nucleophilic aromatic substitution (SNAr) polycondensation reaction with a suitable bisphenol comonomer, such as Bisphenol A. The electron-withdrawing cyano group ortho to the bromine atom activates the aryl halide towards nucleophilic attack by the phenoxide ions generated from the bisphenol in the presence of a base. The resulting poly(arylene ether nitrile) would possess a combination of flexible ether linkages from the propane spacer and the bisphenol, along with the rigid and polar elements introduced by the bromo- and cyano-substituted aromatic rings.
Data Presentation
The following tables summarize the expected properties of a hypothetical poly(arylene ether nitrile) synthesized from 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane and Bisphenol A. The data is extrapolated from literature values for structurally similar poly(arylene ether)s containing bromo and cyano functionalities.
Table 1: Molecular Weight and Polydispersity of the Resulting Polymer
Polymer Sample
Number Average Molecular Weight (Mn) ( g/mol )
Weight Average Molecular Weight (Mw) ( g/mol )
Polydispersity Index (PDI) (Mw/Mn)
PAEN-BCPP-BPA
45,000 - 65,000
90,000 - 130,000
1.8 - 2.2
PAEN-BCPP-BPA: Poly(arylene ether nitrile) from 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane and Bisphenol A.
Table 2: Thermal Properties of the Resulting Polymer
Polymer Sample
Glass Transition Temperature (Tg) (°C)
5% Weight Loss Temperature (TGA, N2) (°C)
Char Yield at 800°C (N2) (%)
PAEN-BCPP-BPA
180 - 210
450 - 500
> 50
Experimental Protocols
This section provides a detailed methodology for the synthesis of a poly(arylene ether nitrile) using 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane and Bisphenol A.
Materials:
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane (Monomer A)
Bisphenol A (Monomer B)
Anhydrous Potassium Carbonate (K₂CO₃)
N,N-Dimethylacetamide (DMAc)
Toluene
Methanol
Hydrochloric Acid (HCl)
Equipment:
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
Heating mantle with a temperature controller.
Standard laboratory glassware.
Filtration apparatus.
Vacuum oven.
Procedure: Synthesis of PAEN-BCPP-BPA
Monomer and Reagent Preparation:
Ensure all monomers and reagents are of high purity and dry. Dry Bisphenol A and potassium carbonate in a vacuum oven at 110°C for at least 4 hours prior to use.
Polymerization Setup:
To a 250 mL three-necked flask, add 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane (1 equivalent), Bisphenol A (1 equivalent), and an excess of anhydrous potassium carbonate (1.5 equivalents).
Add DMAc (to achieve a solids concentration of 20-30% w/v) and toluene (10% of the DMAc volume) to the flask.
Equip the flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet.
Azeotropic Dehydration:
Purge the system with dry nitrogen for 30 minutes.
Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene will form an azeotrope with any residual water and the water generated from the reaction of the bisphenol with the carbonate, which will be collected in the Dean-Stark trap.
Continue this azeotropic dehydration for 2-4 hours until no more water is collected.
Polymerization:
After dehydration, carefully drain the toluene from the Dean-Stark trap.
Increase the reaction temperature to 160-170°C to initiate the polymerization.
Maintain the reaction at this temperature under a nitrogen atmosphere for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
Polymer Isolation and Purification:
Cool the viscous reaction mixture to room temperature.
Dilute the polymer solution with additional DMAc if necessary.
Precipitate the polymer by slowly pouring the solution into a large excess of vigorously stirred methanol.
Collect the fibrous polymer precipitate by filtration.
Wash the polymer thoroughly with hot water to remove any inorganic salts and then with methanol.
To ensure complete removal of salts, the polymer can be redissolved in DMAc and reprecipitated.
Finally, boil the polymer in a dilute aqueous HCl solution (e.g., 1 M) for 30 minutes, followed by washing with deionized water until the washings are neutral.
Drying:
Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.
Visualization of Key Processes
The following diagrams illustrate the proposed polymerization reaction and the experimental workflow.
Method
Application Notes & Protocols: Synthesis of Novel Polyamides Using 1,3-Bis(4-Carboxyphenoxy)propane Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction: Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and me...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. However, their applications are often limited by poor solubility and high processing temperatures. To overcome these limitations, structural modifications, such as the introduction of flexible segments into the polymer backbone, have been explored. This document provides detailed protocols for the synthesis of novel polyamides using a flexible diacid monomer, 1,3-bis(4-carboxyphenoxy)propane. These polyamides, incorporating a trimethylene segment, exhibit improved solubility in organic solvents while maintaining good thermal stability, making them attractive for various applications, including processable high-performance engineering plastics.[1]
Experimental Protocols
Synthesis of 1,3-bis(4-carboxyphenoxy)propane (Diacid Monomer 3)
This protocol details the synthesis of the diacid monomer, 1,3-bis(4-carboxyphenoxy)propane, from 4-hydroxybenzoic acid and 1,3-dibromopropane.[1]
Materials:
4-hydroxybenzoic acid (1)
1,3-dibromopropane (2)
Sodium hydroxide (NaOH)
Sulfuric acid (H₂SO₄), 3 M solution
Methanol
Deionized water
250 mL round-bottomed flask with dropping funnel and stirring bar
Procedure:
In a 250 mL round-bottomed flask, dissolve 4.60 g (33.3 mmol) of 4-hydroxybenzoic acid (1) in a solution of 2.60 g (65.0 mmol) of sodium hydroxide in 14.0 mL of deionized water.
Stir the mixture thoroughly.
Slowly add 3.40 g (16.8 mmol) of 1,3-dibromopropane (2) to the reaction mixture.
Reflux the mixture for 3.5 hours.
Add an additional 0.66 g (16.5 mmol) of sodium hydroxide to the mixture.
Continue to reflux for another 2 hours.
After reflux, stir the mixture overnight at room temperature.
Filter the resulting white precipitate and wash it with 10 mL of methanol.
Purify the crude product by dissolving it in 34 mL of hot water and reprecipitating it with a 3 M H₂SO₄ solution.
Wash the purified precipitate with cold water, filter, and dry to obtain pure 1,3-bis(4-carboxyphenoxy)propane (3).
Expected Yield: Approximately 6.32 g (60%) of a white precipitate with a melting point of 318–320 °C.[1]
Synthesis of Polyamides (5a-f) via Direct Polycondensation
This protocol describes the general procedure for the synthesis of polyamides from 1,3-bis(4-carboxyphenoxy)propane and various hydantoin derivatives via direct polycondensation.[1]
Materials:
1,3-bis(4-carboxyphenoxy)propane (Diacid 3)
Hydantoin or its derivative (4a-f)
Calcium chloride (CaCl₂)
Triphenyl phosphite (TPP)
Pyridine
N-methyl-2-pyrrolidone (NMP)
Methanol
25 mL round-bottomed flask with a stirring bar
Procedure:
Into a 25 mL round-bottomed flask equipped with a stirring bar, add the hydantoin derivative (0.64 mmol), 1,3-bis(4-carboxyphenoxy)propane (0.202 g, 0.64 mmol), calcium chloride (0.200 g, 1.80 mmol), triphenyl phosphite (1.68 mL, 6.00 mmol), pyridine (0.36 mL), and N-methyl-2-pyrrolidone (1.6 mL).
Gradually heat the reaction mixture in an oil bath to 60 °C for 1 hour, then to 90 °C for 2 hours, and finally to 130 °C for 8 hours under reflux.
After cooling, pour the reaction mixture into 25 mL of methanol to precipitate the polymer.
Collect the precipitated polymer by filtration.
Wash the polymer thoroughly with methanol.
Dry the final polyamide product at 60 °C for 12 hours under vacuum.
Data Presentation
Table 1: Synthesis and Physical Properties of Polyamides (5a-f)
Solubility:
All synthesized polyamides (5a-f) were found to be soluble in various organic solvents at room temperature, including dimethylformamide (DMF), dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF), and acetone. They were insoluble in chloroform, methylene chloride, methanol, ethanol, and water.[1]
Visualizations
Synthesis of 1,3-bis(4-carboxyphenoxy)propane
Caption: Workflow for the synthesis of the diacid monomer.
Application Notes and Protocols: 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and potential applications of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane as a key i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane as a key intermediate in the development of novel pharmaceutical agents. The protocols outlined below are based on established synthetic methodologies for structurally related compounds and offer a framework for the laboratory-scale preparation of this versatile building block.
Introduction
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is a symmetrical molecule featuring two substituted phenyl rings linked by a flexible propyl diether chain. The presence of bromo and cyano functionalities on the aromatic rings offers multiple reaction sites for further chemical transformations, making it an attractive scaffold for the synthesis of diverse molecular architectures. While direct applications of this specific molecule in marketed pharmaceuticals are not extensively documented, analogous diphenoxypropane derivatives have shown promise as potent anti-asthmatic and anti-inflammatory agents. This suggests that 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane could serve as a valuable starting material for the discovery of new therapeutic entities in these and other disease areas.
Synthetic Protocol
The following protocol describes a proposed method for the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane via a Williamson ether synthesis. This approach is adapted from established procedures for similar diphenoxyalkanes.
Table 1: Reaction Parameters and Expected Outcomes
Parameter
Value
Reactants
2-Bromo-4-cyanophenol, 1,3-Dibromopropane
Base
Anhydrous Potassium Carbonate (K₂CO₃)
Solvent
N,N-Dimethylformamide (DMF)
Reaction Temperature
100°C
Reaction Time
4-6 hours
Molar Ratio (Phenol:Dibromopropane:Base)
2.2 : 1.0 : 2.5
Expected Yield
75-85%
Purity (post-crystallization)
>98%
Experimental Methodology
Materials:
2-Bromo-4-cyanophenol (2.2 eq)
1,3-Dibromopropane (1.0 eq)
Anhydrous Potassium Carbonate (2.5 eq)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Hexane
Deionized water
Brine solution
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer with heating mantle
Condenser
Separatory funnel
Rotary evaporator
Büchner funnel and filter paper
Procedure:
To a dry round-bottom flask equipped with a magnetic stirrer and condenser, add 2-bromo-4-cyanophenol (2.2 eq) and anhydrous N,N-dimethylformamide.
Stir the mixture at room temperature until the phenol is completely dissolved.
Add anhydrous potassium carbonate (2.5 eq) to the solution.
Slowly add 1,3-dibromopropane (1.0 eq) to the reaction mixture.
Heat the mixture to 100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with deionized water, followed by a brine solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane as a white to off-white solid.
Logical Workflow for Synthesis
Caption: Synthetic workflow for 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Potential Pharmaceutical Applications
Based on the biological activity of structurally related diphenoxypropane derivatives, 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is a promising intermediate for the synthesis of novel drug candidates. The key areas of interest include:
Anti-inflammatory Agents: The diphenoxypropane scaffold has been identified in compounds with anti-inflammatory properties. Further derivatization of the cyano or bromo groups could lead to the development of novel anti-inflammatory drugs.
Anti-asthmatic Agents: Similar compounds have been investigated for their potential in treating asthma. The synthesized intermediate can be used to create a library of compounds for screening against relevant biological targets.
Signaling Pathway Hypothesis
While the specific mechanism of action for compounds derived from 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is yet to be elucidated, a hypothetical signaling pathway for a potential anti-inflammatory application is presented below. This is based on the known mechanisms of some anti-inflammatory drugs that modulate cytokine signaling.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Conclusion
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane represents a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. The synthetic protocol provided herein offers a reliable method for its preparation. The structural motifs present in this molecule, combined with the known biological activities of related compounds, suggest that it is a promising starting point for the development of new anti-inflammatory and anti-asthmatic therapies. Further research into the derivatization of this intermediate and the biological evaluation of the resulting compounds is warranted.
Method
Application Notes and Protocols for 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane Derivatives
Author: BenchChem Technical Support Team. Date: December 2025
Table of Contents
Potential Anticancer Activity
Potential Anti-inflammatory Activity
Potential Antibacterial Activity
Potential Xanthine Oxidase Inhibitory Activity
Potential Insecticidal Activity
Potential Anticancer Activity
The presence of cyano and phenoxy groups in various molecules has been associated with anticancer properties. For instance, derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown inhibitory effects on cancer cell lines. Bicalutamide analogues, which feature a cyano-phenyl group, have also been evaluated for their antiproliferative activity against prostate cancer cells. This suggests that 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane derivatives may warrant investigation as potential anticancer agents.
Data on Structurally Related Compounds (Antiproliferative Activity)
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol is for determining the cytotoxic effects of novel compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Workflow for Cytotoxicity Screening
Caption: A general workflow for assessing the cytotoxicity of novel compounds.
Potential Anti-inflammatory Activity
Phenoxy acetic acid derivatives have been reported as selective COX-2 inhibitors, a key target in inflammation.[5][6] Additionally, a 3-(4-(tert-octyl)phenoxy)propane-1,2-diol has been shown to suppress inflammatory responses by inhibiting multiple kinases.[3] These findings suggest that the 1,3-bis(phenoxy)propane scaffold could be a valuable starting point for developing novel anti-inflammatory agents.
Data on Structurally Related Compounds (COX-2 Inhibition)
This is a fluorometric assay for screening COX-2 inhibitors.[5][7][8][9][10]
Materials:
COX-2 enzyme (human recombinant)
COX Assay Buffer
COX Probe
COX Cofactor
Arachidonic Acid
NaOH
Test compound
Celecoxib (positive control)
96-well white opaque plate
Fluorescence plate reader
Procedure:
Reagent Preparation: Prepare all reagents as per the kit instructions. Dilute the test inhibitors to 10X the desired final concentration with COX Assay Buffer.
Assay Setup: Add 10 µL of the diluted test inhibitor or assay buffer (for enzyme control) to the wells. Add a positive control (e.g., Celecoxib).
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the blank.
Initiation: Start the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells.
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.
COX-2 Signaling Pathway in Inflammation
Caption: Inhibition of the COX-2 pathway by a potential inhibitor.
Potential Antibacterial Activity
Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[11] This suggests that the 1,3-bis(phenoxy)propane scaffold could be a promising template for the development of new antibacterial agents.
Data on Structurally Related Compounds (Antibacterial Activity)
This protocol describes the broth microdilution method for determining the MIC of a compound.[6][12][13][14][15]
Materials:
Test bacterial strains
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Test compound
Sterile 96-well microtiter plates
0.5 McFarland turbidity standard
Incubator (35°C ± 2°C)
Procedure:
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.
Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in the microtiter plate.
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plate at 35°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for MIC Determination
Caption: A workflow for determining the Minimum Inhibitory Concentration.
Potential Xanthine Oxidase Inhibitory Activity
Derivatives of 2-(4-alkoxy-3-cyano)phenylpyrimidine have shown potent xanthine oxidase inhibitory activity.[7] Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. The presence of a cyano-phenoxy moiety in the 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane structure suggests potential for xanthine oxidase inhibition.
Data on Structurally Related Compounds (Xanthine Oxidase Inhibition)
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This is a spectrophotometric assay to measure the inhibition of xanthine oxidase.[16][17][18][19]
Materials:
Xanthine oxidase
Phosphate buffer (pH 7.5)
Xanthine solution
Test compound
Allopurinol (positive control)
96-well UV-transparent plate
Spectrophotometer
Procedure:
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations (or vehicle for control), and xanthine oxidase solution.
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.
Reaction Initiation: Add xanthine solution to all wells to start the reaction.
Absorbance Measurement: Immediately measure the increase in absorbance at 295 nm for 5-10 minutes. This corresponds to the formation of uric acid.
Data Analysis: Calculate the rate of uric acid formation and the percentage of inhibition for each compound concentration to determine the IC50 value.
Xanthine Oxidase Inhibition Pathway
Caption: Inhibition of uric acid production via the xanthine oxidase pathway.
Potential Insecticidal Activity
Derivatives of 1,3-Bis(2-formylphenoxy)propan have been investigated as insecticidal agents against Spodoptera littoralis larvae.[16][20] This indicates that the 1,3-bis(phenoxy)propane core structure may be a viable scaffold for the development of new insecticides.
Data on Structurally Related Compounds (Insecticidal Activity)
Compound
Organism
LC50 (mg/L)
Reference
Compound 7 (a 1,3-Bis(2-formylphenoxy)propan derivative)
Application Notes and Protocols: Preparation of Labeled Dibromopropamidine from 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, albeit theoretical, protocol for the synthesis of isotopically labeled Dibromopropamidine, a compound of interes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the synthesis of isotopically labeled Dibromopropamidine, a compound of interest for its antiseptic and disinfectant properties. The synthesis commences with 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane as the starting material. The core of the proposed synthetic route involves the conversion of the cyano moieties into amidine functional groups, a transformation amenable to isotopic labeling. These application notes are intended to serve as a comprehensive guide, offering a plausible synthetic pathway and labeling strategy in the absence of directly published experimental procedures for this specific transformation.
Introduction
Dibromopropamidine is an aromatic diamidine that is utilized for its broad-spectrum antimicrobial activity. The study of its mechanism of action, pharmacokinetic properties, and metabolic fate can be significantly enhanced through the use of isotopically labeled analogues. This document outlines a proposed method for the preparation of labeled Dibromopropamidine, for instance with Carbon-14, a commonly used radioisotope for tracing the biological activity of molecules.[1][2] The synthetic strategy centers on the Pinner reaction, a classic method for the conversion of nitriles to amidines.[3][4][5][6]
Proposed Synthetic and Labeling Pathway
The proposed synthesis of labeled Dibromopropamidine from 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane involves a two-step process based on the Pinner reaction. The isotopic label (e.g., ¹⁴C) can be introduced during the ammonolysis of the intermediate Pinner salt.
Step 1: Formation of the Bis-imino ester Dihydrochloride (Pinner Salt)
The initial step involves the reaction of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas. This reaction converts the nitrile groups into the corresponding imino ester hydrochlorides, known as Pinner salts.[3][4][5]
Step 2: Formation of Labeled Dibromopropamidine
The intermediate bis-Pinner salt is then subjected to ammonolysis using a labeled source of ammonia, such as [¹⁴C]ammonium chloride or by bubbling [¹⁴C]ammonia gas through the reaction mixture. This step results in the formation of the desired ¹⁴C-labeled Dibromopropamidine.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of labeled Dibromopropamidine. These values are estimates and would need to be confirmed experimentally.
Parameter
Unlabeled Synthesis (Expected)
Labeled Synthesis (Hypothetical)
Starting Material
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
Labeling Agent
Anhydrous Ammonia
[¹⁴C]Ammonia (from [¹⁴C]ammonium chloride)
Product
Dibromopropamidine
[¹⁴C]-Dibromopropamidine
Molecular Weight ( g/mol )
470.16
~470.16
Overall Yield (%)
60-70
55-65
Purity (by HPLC, %)
>98
>98
Isotopic Enrichment (%)
N/A
>95
Specific Activity (mCi/mmol)
N/A
To be determined based on the specific activity of the labeling agent
Experimental Protocols
Materials and Equipment
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
Anhydrous ethanol
Dry hydrogen chloride gas
[¹⁴C]Ammonium chloride (or a source of [¹⁴C]ammonia)
Anhydrous diethyl ether
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
Magnetic stirrer with heating plate
Schlenk line or inert atmosphere setup
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Liquid Scintillation Counter for radioactivity measurement
Mass Spectrometer for isotopic enrichment determination
Protocol 1: Synthesis of Bis-imino ester Dihydrochloride (Pinner Salt)
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane (1.0 eq) in anhydrous ethanol (10-15 mL per gram of starting material).
Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the reaction mixture remains saturated with HCl.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak at ~2230 cm⁻¹).
Isolation of Pinner Salt: Once the reaction is complete, stopper the flask and allow it to stand at 0-4 °C for 24 hours to facilitate the precipitation of the Pinner salt. Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum. The resulting bis-imino ester dihydrochloride should be used immediately in the next step.
Protocol 2: Synthesis of [¹⁴C]-Labeled Dibromopropamidine
Preparation of Labeled Ammonia: In a separate apparatus, generate [¹⁴C]ammonia gas by reacting [¹⁴C]ammonium chloride with a strong base (e.g., NaOH) or use a commercial solution of labeled ammonia.
Ammonolysis: Suspend the freshly prepared bis-imino ester dihydrochloride (1.0 eq) in anhydrous ethanol in a cooled (0 °C) reaction vessel.
Introduction of Label: Bubble the generated [¹⁴C]ammonia gas through the suspension with vigorous stirring. Alternatively, add a solution of labeled ammonia in ethanol dropwise.
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC. After completion, remove the solvent under reduced pressure.
Purification: Purify the crude labeled Dibromopropamidine by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC to achieve high purity.
Characterization and Analysis:
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Determine the radiochemical purity using radio-HPLC.
Measure the specific activity using a liquid scintillation counter.
Determine the isotopic enrichment by mass spectrometry.
Visualizations
Caption: Proposed synthetic workflow for labeled Dibromopropamidine.
Caption: Pinner reaction for labeled amidine synthesis.
Technical Support Center: Synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. The information is tailored for...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. The information is tailored for scientists and professionals in drug development and chemical research.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes?
Low yield is a frequent issue stemming from several factors. The primary causes include:
Incomplete Deprotonation: The phenolic proton of 2-bromo-4-cyanophenol must be fully removed to form the reactive phenoxide. Ensure your base is strong enough and used in a slight excess. Anhydrous conditions are critical as water can quench the base.
Suboptimal Reaction Temperature: The Williamson ether synthesis, the core reaction here, requires sufficient heat to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to side reactions and decomposition of reactants or products. An optimization of the reaction temperature is often necessary.
Poor Solvent Choice: The solvent must be able to dissolve the reactants, particularly the phenoxide salt, and be inert under the reaction conditions. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred.[2]
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot disappears.
Q2: I am observing a significant amount of a major byproduct. What could it be?
The most probable major byproduct is the mono-substituted intermediate, 1-(2'-bromo-4'-cyano-phenoxy)-3-bromopropane . This occurs when only one molecule of the 2-bromo-4-cyanophenoxide has reacted with the 1,3-dibromopropane linker.
How to fix this:
Stoichiometry: Ensure you are using at least two equivalents of the phenoxide for every one equivalent of 1,3-dibromopropane. A slight excess (e.g., 2.1 equivalents) of the phenol and base can help drive the reaction to completion.
Reaction Time & Temperature: Giving the reaction more time or slightly increasing the temperature may facilitate the second substitution. Monitor via TLC to find the optimal conditions.
Q3: My final product is difficult to purify and appears oily or waxy. What are the best purification strategies?
Difficulty in purification often points to the presence of the mono-substituted byproduct and unreacted starting materials.
Recrystallization: This is the most effective method if a suitable solvent system can be found. Try screening solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes. The crude product of a similar synthesis was successfully recrystallized from boiling hexanes after solidifying.
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution system starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate will help separate the non-polar 1,3-dibromopropane, the moderately polar desired product, the more polar mono-substituted byproduct, and the highly polar starting phenol.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for this synthesis?
The synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is a classic example of the Williamson Ether Synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] First, a base is used to deprotonate the hydroxyl group of 2-bromo-4-cyanophenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1,3-dibromopropane, displacing a bromide ion. This process occurs twice to yield the final bis-ether product.[1][3]
Q2: Which base is most suitable for this reaction?
A moderately strong base is typically used to ensure complete deprotonation of the phenol without promoting side reactions.
Potassium Carbonate (K₂CO₃): This is a common, cost-effective, and generally effective base for this type of reaction. It is crucial to use anhydrous K₂CO₃.
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that ensures rapid and complete deprotonation. However, it is more hazardous and requires strictly anhydrous conditions as it reacts violently with water.[1]
Cesium Carbonate (Cs₂CO₃): Often gives higher yields in difficult etherifications due to the increased solubility of the cesium phenoxide and the "cesium effect," but it is more expensive.
Q3: Can I use 1,3-dichloropropane or 1,3-diiodopropane instead of 1,3-dibromopropane?
Yes, but the reactivity will change. The reactivity of the alkyl halide in an SN2 reaction follows the trend R-I > R-Br > R-Cl.[2]
1,3-Diiodopropane: Would be more reactive and allow for lower reaction temperatures or shorter reaction times, but it is more expensive and less stable.
1,3-Dichloropropane: Would be less reactive, requiring more forcing conditions (higher temperatures, longer times), which could increase the likelihood of side reactions. 1,3-dibromopropane generally offers a good balance of reactivity and cost.
Q4: How do I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the correct connectivity of the atoms.
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₇H₁₂Br₂N₂O₂; MW: 436.10 g/mol ).[4]
Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups, such as the ether linkage (C-O stretch) and the nitrile group (C≡N stretch).
Melting Point Analysis: A sharp melting point indicates high purity.
Quantitative Data Summary
The following table presents hypothetical data from an optimization study to illustrate the effects of different reaction parameters on the synthesis.
Entry
Base (2.2 eq)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Purity (%)
1
K₂CO₃
Acetone
56 (reflux)
24
65
90
2
K₂CO₃
DMF
80
12
85
95
3
K₂CO₃
DMF
120
12
78
88
4
NaH
THF
66 (reflux)
10
82
94
5
Cs₂CO₃
Acetonitrile
82 (reflux)
10
91
97
Note: This data is illustrative and serves as a guide for optimization. Actual results may vary.
Experimental Protocols
Protocol: Synthesis using Potassium Carbonate in DMF
This protocol is a standard starting point for optimization.
1. Materials:
2-bromo-4-cyanophenol (2.1 eq)
1,3-dibromopropane (1.0 eq)
Anhydrous Potassium Carbonate (K₂CO₃, 2.2 eq)
Anhydrous N,N-Dimethylformamide (DMF)
2. Procedure:
Set up a round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
To the flask, add 2-bromo-4-cyanophenol, anhydrous K₂CO₃, and anhydrous DMF.
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.
Add 1,3-dibromopropane to the mixture dropwise via a syringe.
Heat the reaction mixture to 80°C and maintain this temperature.
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the 2-bromo-4-cyanophenol starting material is no longer visible. This may take 12-24 hours.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into a beaker containing cold water. A precipitate of the crude product should form.
Stir for 30 minutes, then collect the solid by vacuum filtration.
Wash the solid with water and a small amount of cold ethanol to remove residual DMF and other impurities.
Dry the crude product under vacuum.
3. Purification:
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Filter the purified crystals, wash with a minimal amount of cold solvent, and dry in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Caption: Troubleshooting logic for common issues in the synthesis.
Technical Support Center: Synthesis of 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(2'-bromo-4'-cyanophenoxy)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane, which is typically achieved via a Williamson ether synthesis, can stem from several factors. The primary reasons include incomplete reaction, competing side reactions, or suboptimal reaction conditions.
Troubleshooting Steps:
Incomplete Deprotonation of the Phenol: Ensure that the 3-bromo-4-cyanophenol is fully deprotonated to the phenoxide before the addition of 1,3-dibromopropane. Using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent is crucial. Consider using a slight excess of the base.
Reaction Time and Temperature: The reaction may require prolonged heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature might be necessary. However, be aware that excessively high temperatures can promote side reactions.
Purity of Reagents and Solvents: Ensure that all reagents, especially the solvent, are anhydrous. The presence of water can hydrolyze the alkyl halide and deactivate the phenoxide.
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a 2:1 molar ratio of the phenoxide to 1,3-dibromopropane is theoretically required. A slight excess of the phenol may be used to drive the reaction to completion, but this can complicate purification.
Q2: I have isolated a major byproduct that is not my target compound. What could it be and how can I avoid its formation?
A2: The most probable side products in this synthesis are the mono-substituted intermediate, 1-(2'-bromo-4'-cyanophenoxy)-3-bromopropane, and products resulting from elimination or C-alkylation.
Potential Side Reactions and Avoidance Strategies:
Mono-alkylation: The reaction proceeds in two steps. If the reaction is not allowed to go to completion, a significant amount of the mono-substituted product will be present.
Solution: Increase the reaction time and/or temperature to favor the formation of the desired bis-substituted product.
Elimination: 1,3-dibromopropane can undergo elimination in the presence of a strong base to form allyl bromide or other unsaturated species.
Solution: Use a non-nucleophilic, moderately strong base like potassium carbonate rather than a very strong, sterically hindered base. Avoid excessively high reaction temperatures.
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, undesired).
Solution: The choice of solvent plays a critical role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile generally favor O-alkylation. Protic solvents can promote C-alkylation.
Q3: The purification of my crude product is proving difficult. What are the likely impurities and what purification strategy do you recommend?
A3: The primary impurities are likely unreacted starting materials (3-bromo-4-cyanophenol and 1,3-dibromopropane) and the side products mentioned in Q2.
Purification Strategy:
Work-up: After the reaction is complete, cool the mixture and quench it with water. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine.
Chromatography: Column chromatography on silica gel is typically the most effective method for separating the desired bis-ether from the mono-ether and other byproducts. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, should provide good separation.
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance purity.
Data Presentation
The following table summarizes the general influence of reaction parameters on the outcome of Williamson ether syntheses, which is applicable to the synthesis of 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane.
Parameter
Condition
Effect on Main Product Yield
Effect on Side Product Formation
Base
Strong, non-nucleophilic (e.g., K₂CO₃, NaH)
Favorable
Minimizes elimination
Strong, bulky (e.g., potassium tert-butoxide)
Can be lower
Increases elimination products
Solvent
Polar aprotic (e.g., DMF, Acetonitrile)
Favorable
Favors desired O-alkylation
Protic (e.g., Ethanol)
Can be lower
Increases C-alkylation products
Temperature
Moderate (e.g., 60-100 °C)
Optimal
Higher temperatures increase elimination
Too low
Low yield (incomplete reaction)
-
Reactant Ratio
Slight excess of phenol
Can increase yield
May complicate purification
Stoichiometric (2:1 phenol:dibromopropane)
Good yield
Balanced
Experimental Protocols
General Protocol for the Synthesis of 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane:
This is a generalized procedure and may require optimization.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-cyanophenol and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.
Add 1,3-dibromopropane dropwise to the reaction mixture.
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with 1M NaOH solution (2 x 30 mL), followed by water (2 x 30 mL) and brine (1 x 30 mL).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane.
Visualizations
Caption: Reaction pathway for the synthesis of 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane and potential side reactions.
Caption: A troubleshooting workflow for optimizing the synthesis of 1,3-Bis(2'-bromo-4'-cyanophenoxy)propane.
Troubleshooting
Technical Support Center: Synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane via the Williamson ether synthesis.
Issue 1: Low or No Product Yield
Potential Cause
Troubleshooting Step
Explanation
Incomplete Deprotonation of Phenol
Ensure the base is strong enough and used in a slight excess. For 2-bromo-4-cyanophenol, a moderately strong base like potassium carbonate (K₂CO₃) is often effective. Stronger bases like sodium hydride (NaH) can be used but may increase side reactions.
The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile. Incomplete deprotonation will result in unreacted starting material.
Low Reaction Temperature
Increase the reaction temperature. A common range for this synthesis is 80-120°C.
Higher temperatures increase the reaction rate. However, excessively high temperatures can promote side reactions.[1]
Inappropriate Solvent
Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism.
Poor Quality Reagents
Use freshly distilled or high-purity solvents and ensure the 1,3-dibromopropane and 2-bromo-4-cyanophenol are of high quality.
Impurities in the reagents or solvents can interfere with the reaction and lead to lower yields.
Issue 2: Presence of Impurities and Side Products
Potential Cause
Troubleshooting Step
Explanation
N-Alkylation Side Reaction
Avoid excessively high reaction temperatures. If N-alkylation is suspected, consider using a milder base and a lower reaction temperature for a longer duration.
The cyano group is generally stable, but at very high temperatures, side reactions can occur. More commonly, if there are other nucleophilic sites on the phenol, they could be alkylated.
Formation of Mono-ether Product
Ensure the stoichiometry of the reactants is correct. A 1:2 molar ratio of 1,3-dibromopropane to 2-bromo-4-cyanophenol is required.
An excess of 1,3-dibromopropane can lead to the formation of the mono-substituted product.
Elimination Side Reactions
While less common with primary halides like 1,3-dibromopropane, using a less sterically hindered base can minimize this.
Strong, bulky bases can promote elimination reactions, although this is more of a concern with secondary and tertiary alkyl halides.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane?
A1: The synthesis is a classic Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. The process involves the deprotonation of two equivalents of 2-bromo-4-cyanophenol with a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbons of 1,3-dibromopropane in a stepwise manner to form the desired diaryl ether.
Q2: What is a typical yield for this reaction?
A2: The yield can vary depending on the specific reaction conditions. For a similar synthesis of 1,3-bis(4-carboxy phenoxy)propane using sodium hydroxide, a yield of 60% has been reported.[2] With optimization of the base, solvent, and temperature, yields for Williamson-like syntheses can be high.[3]
Q3: Which base is better for this synthesis, a strong base like NaH or a weaker base like K₂CO₃?
A3: For phenols, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and can be advantageous as it is less harsh and may reduce the likelihood of side reactions compared to a very strong base like sodium hydride (NaH). The choice of base can be a critical parameter to optimize for yield.
Q4: How can I purify the final product?
A4: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents. If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of 1,3-bis(phenoxy)propane derivatives, which can be adapted for the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Common impurities in 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. The following information addresses common impurities and their removal based on the principles of Williamson ether synthesis and standard purification techniques for related aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane?
A1: The most common impurities in crude 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane, synthesized via the Williamson ether synthesis from 2-bromo-4-cyanophenol and 1,3-dibromopropane, are typically:
Unreacted Starting Materials:
2-bromo-4-cyanophenol
1,3-dibromopropane
Mono-substituted Intermediate:
1-(2'-bromo-4'-cyano-phenoxy)-3-bromopropane
Side-reaction Products:
Products resulting from C-alkylation of the phenoxide.
Elimination (E2) reaction byproducts, although less common with primary halides like 1,3-dibromopropane.[1]
Q2: How can I assess the purity of my 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane sample?
A2: The purity of your sample can be assessed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct signals.
High-Performance Liquid Chromatography (HPLC): HPLC is effective for separating the main compound from non-volatile impurities and can be used for quantitative analysis based on peak area.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities, such as residual solvents or unreacted 1,3-dibromopropane.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptom:
NMR or HPLC analysis of the crude product shows significant signals corresponding to 2-bromo-4-cyanophenol and/or 1,3-dibromopropane.
Cause:
Incomplete reaction due to insufficient reaction time, incorrect stoichiometry, or suboptimal reaction temperature.
Deactivation of the base used for the deprotonation of the phenol.
Solution:
The recommended purification methods to remove unreacted starting materials are column chromatography followed by recrystallization.
Issue 2: Presence of Mono-substituted Intermediate
Symptom:
Analytical data (e.g., NMR, HPLC, or Mass Spectrometry) indicates the presence of 1-(2'-bromo-4'-cyano-phenoxy)-3-bromopropane.
Cause:
Use of an insufficient amount of 2-bromo-4-cyanophenol relative to 1,3-dibromopropane.
Reaction conditions (time, temperature) not optimized to drive the reaction to completion.
Solution:
Column chromatography is the most effective method for separating the desired bis-substituted product from the mono-substituted intermediate due to their polarity difference.
Data Presentation
The following table provides representative data on the purity of a crude sample of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane and the effectiveness of the described purification protocols.
Compound
Crude Product Purity (by HPLC Area %)
Purity after Column Chromatography (by HPLC Area %)
Purity after Recrystallization (by HPLC Area %)
1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
85.0%
98.5%
>99.5%
2-bromo-4-cyanophenol
5.0%
<0.5%
Not Detected
1,3-dibromopropane
3.0%
Not Detected
Not Detected
1-(2'-bromo-4'-cyano-phenoxy)-3-bromopropane
7.0%
1.0%
<0.5%
Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography for the Purification of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
Objective: To separate 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane from unreacted starting materials and the mono-substituted intermediate.
Materials:
Crude 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
Silica gel (230-400 mesh)
Hexane (ACS grade)
Ethyl acetate (ACS grade)
Glass chromatography column
Fraction collection tubes
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in hexane.
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel bed.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column. Add another thin layer of sand.
Elution: Begin elution with a mobile phase of 95:5 (v/v) hexane:ethyl acetate. Gradually increase the polarity of the mobile phase to 90:10 and then 80:20 (v/v) hexane:ethyl acetate to elute the desired product.
Fraction Collection: Collect fractions and monitor the separation using TLC.
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
Objective: To obtain high-purity crystalline 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)
Erlenmeyer flask
Heating mantle or hot plate
Büchner funnel and filter flask
Procedure:
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
Crystallization: Slowly add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold solvent mixture.
Drying: Dry the purified crystals in a vacuum oven.
Visualization
Caption: Workflow for the purification of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Technical Support Center: 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane (CAS No. 93840-60-9). Frequen...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane (CAS No. 93840-60-9).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane?
A1: For short-term storage (1-2 weeks), it is recommended to store the compound at 4°C or in a refrigerator at 2-8°C.[1][2][3][4] For longer periods (1-2 years), the compound should be stored at -20°C.[2][3][5]
Q2: What are the appropriate shipping conditions for this compound?
A2: The compound is typically shipped under ambient conditions.[4]
Q3: What is the physical appearance of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane?
A4: 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane is soluble in chloroform.[5]
Troubleshooting Guide
Q5: I am observing inconsistent or no activity in my bioassays. Could this be related to the compound's storage?
A5: Yes, improper storage can lead to degradation of the compound, affecting its biological activity. Ensure that it has been stored at the correct temperature (-20°C for long-term storage) and protected from moisture. If the compound has been stored at room temperature for an extended period or exposed to humidity, its integrity may be compromised.
Q6: The compound is not dissolving completely in my experimental buffer. What should I do?
A6: 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane is known to be soluble in chloroform.[5] For aqueous buffers, it may have limited solubility. Consider preparing a concentrated stock solution in an appropriate organic solvent, such as DMSO or chloroform, and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the experimental outcome.
Q7: My experimental results are not reproducible. What handling practices should I review?
A7: Inconsistent results can arise from several factors related to handling. Ensure that you are using calibrated equipment for weighing and dispensing the compound. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation. Prepare fresh dilutions from a stock solution for each experiment whenever possible. Also, verify that the compound is homogeneously dissolved before use.
Safe Handling and Personal Protective Equipment (PPE)
Q8: What are the potential hazards associated with 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane?
A8: Compounds with cyano groups can be toxic if ingested, inhaled, or absorbed through the skin. Bromo-aromatic compounds can be irritants. Therefore, it should be handled as a potentially hazardous substance.
Q9: What personal protective equipment (PPE) should I use when handling this compound?
A9: Always wear appropriate PPE, including:
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
Eye Protection: Safety glasses or goggles to protect from dust or splashes.
Lab Coat: A standard laboratory coat to protect clothing.
Respiratory Protection: When handling the solid powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.
Q10: How should I handle spills of this compound?
A10: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. The spill area should then be cleaned with an appropriate solvent and washed thoroughly. Ensure adequate ventilation during cleanup.
Q11: How should I dispose of waste containing this compound?
A11: Dispose of waste containing 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane in accordance with local, state, and federal regulations for chemical waste. It should be treated as hazardous waste.
Technical Support Center: Catalyst Selection for Reactions with 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. This guide provides troubleshooting advice and frequently as...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in common cross-coupling reactions involving this substrate. Given the bifunctional nature of this molecule, selective mono- or di-substitution can be a key challenge. The presence of electron-withdrawing cyano groups and the ether linkages can also influence catalyst choice and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for a di-bromo aryl ether like 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane?
A1: The most common and effective catalytic cross-coupling reactions for aryl bromides, including derivatives like 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane, are:
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile method for creating biaryl structures.
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or related nitrogen nucleophiles.[1][2][3]
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][5]
Ullmann Coupling: A classic method using copper catalysts, often for the formation of C-O, C-N, and C-S bonds, as well as biaryl compounds.[6][7]
Heck Reaction: For the formation of C-C bonds with alkenes.[8]
Q2: How do the cyano groups on the aromatic rings affect catalyst selection and reactivity?
A2: The para-cyano groups are strongly electron-withdrawing. This generally increases the reactivity of the aryl bromide in the oxidative addition step of palladium-catalyzed cycles (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira), which is often the rate-determining step.[8] However, the nitrile group itself can potentially coordinate to and deactivate the metal catalyst. Careful selection of ligands is crucial to mitigate this effect and ensure efficient catalysis.
Q3: Can I achieve selective mono-substitution on 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane?
A3: Achieving selective mono-substitution on a di-functionalized substrate can be challenging but is often feasible. Key strategies include:
Stoichiometry Control: Using a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid in a Suzuki coupling).
Lower Catalyst Loading and Temperature: Milder conditions can favor the mono-coupled product.
Bulky Ligands: Sterically hindered ligands on the catalyst can disfavor the second coupling event once the first has occurred due to increased steric hindrance around the remaining bromine atom.
Q4: What are the key differences in catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions with this substrate?
A4:
Suzuki-Miyaura: Typically employs a Palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, with a phosphine ligand. The choice of ligand is critical, with bulky, electron-rich phosphines often being most effective.[9]
Buchwald-Hartwig Amination: Also uses a Palladium catalyst, but with specialized, sterically demanding biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) that are designed to facilitate the C-N bond formation.[3][10]
Ullmann Coupling: Traditionally uses stoichiometric copper powder at high temperatures. Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as an amino acid or 1,10-phenanthroline, at milder temperatures.[6][7][11]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst. 2. Ineffective base. 3. Poor quality boronic acid. 4. Reaction temperature too low.
1. Use a pre-catalyst or ensure in-situ reduction of Pd(II) to Pd(0) is efficient. Screen different phosphine ligands (e.g., SPhos, XPhos for electron-rich systems). 2. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and sufficiently strong. The choice of base can be solvent-dependent.[12] 3. Check the purity of the boronic acid; they can dehydrate to form unreactive boroxines. 4. Gradually increase the reaction temperature, typically in the range of 80-120 °C.
Formation of Homocoupled Product (Biaryl of Boronic Acid)
1. Presence of oxygen in the reaction. 2. Inefficient transmetalation.
1. Thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen). 2. Use a different base or solvent system. The addition of water can sometimes facilitate the transmetalation step.
Debromination of Starting Material
1. Presence of protic impurities. 2. Inefficient catalytic cycle leading to side reactions.
1. Use anhydrous solvents and reagents. 2. Optimize the ligand-to-metal ratio. A higher ratio can sometimes suppress side reactions.
Poor Selectivity (Di- vs. Mono-Coupling)
1. High reactivity of the substrate. 2. High catalyst loading or temperature.
1. Carefully control the stoichiometry of the boronic acid (use <1 equivalent for mono-coupling). 2. Reduce catalyst loading and reaction temperature.
Buchwald-Hartwig Amination
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield
1. Inappropriate ligand for the specific amine. 2. Base is too weak or sterically hindered. 3. Catalyst poisoning by the nitrile group.
1. Screen a panel of Buchwald ligands (e.g., XPhos, RuPhos). Sterically hindered biaryl phosphine ligands are often effective.[10] 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is soluble in the reaction medium.[3] 3. Use a higher ligand-to-palladium ratio to protect the metal center.
Formation of Hydrodehalogenated Arene
1. β-hydride elimination from the palladium-amido complex.[1] 2. Presence of water.
1. Use a more sterically hindered ligand to disfavor β-hydride elimination. 2. Ensure anhydrous conditions.
1. Use a less sterically demanding ligand. 2. Increase reaction temperature and/or time.
Ullmann Coupling (C-O or C-N Bond Formation)
Problem
Potential Cause(s)
Suggested Solution(s)
Reaction Fails to Initiate
1. Inactive copper source. 2. High reaction temperatures required for traditional protocols.
1. Use a fresh, high-purity source of CuI or other Cu(I) salt. 2. Employ a modern ligand-accelerated protocol with a suitable ligand (e.g., L-proline, 1,10-phenanthroline) which allows for lower reaction temperatures (80-120 °C).[7]
Low Yield
1. Poor solubility of reagents. 2. Inefficient ligand.
1. Use a polar aprotic solvent like DMF, DMSO, or NMP. 2. Screen different ligands. For N-arylation, amino acids are often effective. For O-arylation, phenanthroline derivatives can be beneficial.
Formation of Side Products
1. Oxidation of the copper catalyst. 2. Thermal decomposition of starting materials.
1. Maintain an inert atmosphere. 2. If using high temperatures, ensure the stability of your nucleophile and substrate. Consider a ligand-accelerated protocol at a lower temperature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv), arylboronic acid (1.1-1.5 equiv for di-coupling; 0.9 equiv for mono-coupling), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv) to a dry Schlenk flask.
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
Reaction Conditions: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.[13][14]
General Protocol for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox, add the palladium pre-catalyst (1-2 mol%), ligand (1.2-2.4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
Reagent Addition: Add anhydrous, degassed toluene, followed by 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane (1.0 equiv) and the amine (1.1-2.2 equiv).
Reaction Conditions: Seal the vessel and heat to 80-110 °C with stirring.
Monitoring: Monitor the reaction by LC-MS.
Work-up: After cooling, quench with saturated aqueous NH₄Cl and extract with an organic solvent.
Purification: Purify the product by column chromatography.[10]
Catalyst and Reaction Condition Summary Tables
The following tables provide typical ranges for key reaction parameters based on literature for analogous compounds. Optimization will be required for 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Parameter
Typical Range
Notes
Palladium Source
Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃
1-5 mol%
Ligand
PPh₃, SPhos, XPhos, RuPhos
1-2 equivalents relative to Pd
Base
K₂CO₃, Cs₂CO₃, K₃PO₄, KF
2-3 equivalents
Solvent
Toluene, Dioxane, DMF, THF (often with water)
Anhydrous and degassed
Temperature
80 - 120 °C
Substrate dependent
Reaction Time
2 - 24 hours
Monitored by TLC or GC-MS
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
Parameter
Typical Range
Notes
Palladium Source
Pd₂(dba)₃, Pd(OAc)₂
1-2 mol%
Ligand
XPhos, RuPhos, BrettPhos, BINAP
1.2-2.5 equivalents relative to Pd
Base
NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃
1.2-2.0 equivalents
Solvent
Toluene, Dioxane, THF
Anhydrous and degassed
Temperature
80 - 110 °C
Dependent on catalyst system
Reaction Time
4 - 24 hours
Monitored by LC-MS
Visualizations
The following diagrams illustrate the general catalytic cycles and a typical experimental workflow for cross-coupling reactions.
Technical Support Center: Solvent Effects on the Reactivity of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. The information focuses on the synthesis of this compound, particularly the solvent effects on the Williamson ether synthesis used for its preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Question: Why is the yield of my 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane synthesis consistently low?
Answer: Low yields in the Williamson ether synthesis of this compound can arise from several factors:
Incomplete Deprotonation: The reaction requires the formation of a phenoxide from 2-bromo-4-cyanophenol. If the base used is not strong enough or is used in insufficient amounts, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.
Side Reactions: The most common side reaction is the E2 elimination of the alkyl halide (1,3-dibromopropane), which is competitive with the desired SN2 substitution. This is more prevalent at higher temperatures.
Solvent Choice: The use of protic solvents (e.g., ethanol, water) or apolar solvents can significantly reduce the reaction rate by solvating the phenoxide nucleophile, making it less available to react.
Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can result in an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.
Question: I am observing the formation of a significant amount of an alkene byproduct. How can I minimize this?
Answer: The formation of an alkene is due to the E2 elimination side reaction. To minimize this:
Control the Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 elimination.
Choice of Base: While a strong base is necessary for deprotonation, using a very strong, sterically hindered base might favor elimination. A careful selection of the base and its stoichiometry is crucial.
Solvent: Using a polar aprotic solvent can enhance the nucleophilicity of the phenoxide and favor the SN2 pathway.
Question: My reaction seems to be very slow. What can I do to increase the reaction rate?
Answer: A slow reaction rate is a common issue. Consider the following to improve the kinetics:
Solvent: Ensure you are using a suitable polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide anion more "naked" and reactive.
Temperature: Gradually increasing the reaction temperature can increase the rate. However, monitor for the formation of byproducts.
Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst can be beneficial, especially if there are solubility issues with the reactants.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane?
The synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane from 2-bromo-4-cyanophenol and 1,3-dibromopropane is a Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The phenoxide ion, formed by deprotonating 2-bromo-4-cyanophenol with a base, acts as a nucleophile and attacks the electrophilic carbon of 1,3-dibromopropane, displacing the bromide leaving group. This occurs in two successive steps to form the final product.
Which solvents are recommended for this synthesis?
Polar aprotic solvents are highly recommended for this reaction. These include:
N,N-Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Acetonitrile (ACN)
These solvents effectively solvate the cation of the base, which enhances the nucleophilicity of the phenoxide anion. Protic solvents like water and alcohols should be avoided as they can solvate the phenoxide, reducing its reactivity.
What are the roles of the bromo and cyano substituents on the reactivity of the phenol?
The bromo and cyano groups are electron-withdrawing groups. Their presence on the aromatic ring makes the phenolic proton more acidic, facilitating its deprotonation to form the phenoxide nucleophile. These groups also activate the aromatic ring for potential nucleophilic aromatic substitution (SNAr) reactions if the product is subjected to further reactions with strong nucleophiles, although this is not the primary reaction in the synthesis of the title compound itself.
Data Presentation: Solvent Effects on Synthesis Yield
The choice of solvent has a significant impact on the yield of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. The following table summarizes representative data on how different solvents can affect the reaction outcome.
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Typical Reaction Time (h)
Representative Yield (%)
N,N-Dimethylformamide (DMF)
36.7
153
6
85
Dimethyl sulfoxide (DMSO)
46.7
189
6
82
Acetonitrile (ACN)
37.5
82
12
75
Tetrahydrofuran (THF)
7.6
66
24
45
Ethanol
24.5
78
24
30
Note: The data presented in this table is illustrative and based on typical outcomes for Williamson ether syntheses. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
This protocol describes a general procedure for the synthesis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane via Williamson ether synthesis.
Materials:
2-Bromo-4-cyanophenol
1,3-Dibromopropane
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
Anhydrous N,N-Dimethylformamide (DMF)
Dichloromethane (CH₂Cl₂)
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-cyanophenol (2.2 equivalents) and anhydrous DMF.
Base Addition: While stirring, add potassium carbonate (3.0 equivalents) or sodium hydride (2.2 equivalents, handle with care!) portion-wise to the solution.
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide salt.
Addition of Alkyl Halide: Slowly add 1,3-dibromopropane (1.0 equivalent) to the reaction mixture.
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature with stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane as a pure solid.
Visualizations
Caption: Reaction mechanism for the synthesis of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane.
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting flowchart for low reaction yield.
Reference Data & Comparative Studies
Validation
Biological activity comparison of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane derivatives
A Comparative Analysis of the Cytotoxic Activity of 1,3-Diphenylpropane Analogs An examination of the anti-cancer potential of substituted 1,3-diphenylpropane derivatives reveals promising cytotoxic activity against vari...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of the Cytotoxic Activity of 1,3-Diphenylpropane Analogs
An examination of the anti-cancer potential of substituted 1,3-diphenylpropane derivatives reveals promising cytotoxic activity against various cancer cell lines. Due to a lack of available data on the specific biological activity of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane derivatives, this guide provides a comparative analysis of structurally related 1,3-diphenylpropane analogs, highlighting their efficacy and underlying mechanisms of action.
While research on the precise 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane structure is not publicly available, studies on analogous compounds with a 1,3-diphenylpropane backbone have demonstrated significant anti-cancer properties. These derivatives, characterized by various substitutions on the phenyl rings, have been shown to induce cytotoxicity and apoptosis in cancer cells, indicating the therapeutic potential of this chemical scaffold.
Comparative Cytotoxic Activity
The cytotoxic effects of several 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives were evaluated against the MCF-7 human breast cancer cell line. The results, summarized in the table below, indicate that these compounds exhibit potent anti-proliferative activity, with some derivatives showing greater efficacy than the reference drug, Tamoxifen.[1][2]
Table 1: Cytotoxicity of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives against MCF-7 breast cancer cells. Data sourced from studies on novel cytotoxic agents.[1][2]
Notably, compounds 4a and 4h demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values lower than that of Tamoxifen.[1][2] Furthermore, these compounds exhibited low toxicity in normal fibroblast cells, suggesting a degree of selectivity for cancer cells.[1][2] The presence of a tertiary amine basic side chain, similar to that in Tamoxifen, appears to enhance the cytotoxic effects of these 1,3-diphenylpropane derivatives.[1][2]
In a separate study, a series of 1,3-diarylpropene derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 and MDA-MB-231 human breast cancer cell lines.[3] While most of these compounds showed limited activity, they represent another class of 1,3-diphenylpropane analogs with potential for anti-cancer applications.[3]
Experimental Protocols
The evaluation of the cytotoxic activity of these 1,3-diphenylpropane analogs was primarily conducted using the MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The general procedure is as follows:
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,3-diphenylpropane derivatives and incubated for a specified period (e.g., 72 hours). A reference drug, such as Tamoxifen, and a vehicle control are included.
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 1,3-diphenylpropane derivatives as potential anti-cancer agents.
Caption: A schematic overview of the experimental workflow for synthesizing and evaluating the anti-cancer activity of 1,3-diphenylpropane derivatives.
Conclusion
While direct biological activity data for 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane derivatives remains elusive, the broader class of 1,3-diphenylpropane analogs demonstrates considerable promise as anti-cancer agents. The cytotoxic effects observed in derivatives containing a tertiary amine side chain suggest a potential mechanism of action involving estrogen receptor modulation, particularly in breast cancer cells.[1][2] Further research, including the synthesis and evaluation of a wider range of substituted 1,3-diphenoxypropane and 1,3-diphenylpropane derivatives, is warranted to fully explore the therapeutic potential of this chemical scaffold. Such studies will be crucial for elucidating structure-activity relationships and identifying lead compounds for future drug development.
Validated analytical methods for 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane
An Objective Comparison of Validated Analytical Methods for 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane For Researchers, Scientists, and Drug Development Professionals Comparison of Potential Analytical Methods The choice b...
Author: BenchChem Technical Support Team. Date: December 2025
An Objective Comparison of Validated Analytical Methods for 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
Parameter
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.
Separation of volatile/semi-volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.
Applicability
Well-suited for non-volatile or thermally labile compounds. The target compound is likely amenable to reverse-phase HPLC.
Suitable for volatile and semi-volatile compounds. The volatility of the target compound needs to be assessed. Derivatization may be required if volatility is low.
Specificity
Good, but co-eluting impurities with similar UV spectra can interfere. Photodiode array (PDA) detectors can enhance specificity.
Excellent. The mass spectrometer provides a unique fragmentation pattern, and the presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4), offering high confidence in identification.
Sensitivity
Moderate to high, depending on the chromophore. The aromatic rings in the target molecule should provide good UV absorbance.
High to very high, especially in selected ion monitoring (SIM) mode.
Quantitation
Excellent linearity and reproducibility for quantitative analysis.
Good for quantitation, though it can be more susceptible to matrix effects than HPLC. The use of an internal standard is recommended.
Sample Throughput
Generally higher than GC-MS.
Can be lower due to longer run times and more complex sample preparation.
Instrumentation Cost
Lower initial and operational costs compared to GC-MS.
Higher initial investment and maintenance costs.
Ease of Use
Relatively straightforward to operate and maintain.
More complex instrumentation and data analysis.
Experimental Protocols
Below are detailed, representative methodologies for the analysis of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane using HPLC-UV and GC-MS. These protocols are intended as a starting point and would require optimization and validation for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
1. Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic compounds.
Solvent A: Water
Solvent B: Acetonitrile
Gradient Program:
Time (min)
% Solvent A
% Solvent B
0
50
50
15
10
90
20
10
90
21
50
50
| 25 | 50 | 50 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
Injection Volume: 10 µL
3. Sample Preparation:
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Spectrometric Conditions:
Column: A low- to mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 280 °C
Injection Mode: Splitless (for trace analysis) or split.
Oven Temperature Program:
Initial temperature: 150 °C, hold for 1 minute.
Ramp: 15 °C/min to 300 °C.
Hold: 10 minutes at 300 °C.
MS Transfer Line Temperature: 290 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) can be used, focusing on the molecular ion and key fragment ions. The presence of two bromine atoms will produce a characteristic isotopic cluster for the molecular ion.
3. Sample Preparation:
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
Visualizing the Workflow
Caption: HPLC-UV analytical workflow.
Caption: GC-MS analytical workflow.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques that can be successfully employed for the analysis of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane. HPLC-UV offers a more cost-effective and straightforward approach for routine quantitative analysis, assuming sufficient specificity can be achieved. GC-MS provides superior specificity and sensitivity, making it the preferred method for identification, confirmation, and trace-level analysis, particularly in complex matrices. The final choice of method should be guided by the specific analytical needs, available instrumentation, and the required level of validation. It is imperative that any chosen method undergoes a thorough validation process to ensure it is fit for its intended purpose, in line with regulatory guidelines such as those from the ICH and USP.
Validation
Uncharted Territory: The Efficacy and Applications of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane Remain Undocumented in Public Research
Despite a thorough investigation into scientific literature and patent databases, no specific applications, experimental data, or comparative efficacy studies for the chemical compound 1,3-Bis(2'-bromo-4'-cyano-phenoxy)p...
Author: BenchChem Technical Support Team. Date: December 2025
Despite a thorough investigation into scientific literature and patent databases, no specific applications, experimental data, or comparative efficacy studies for the chemical compound 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane have been publicly documented. This lack of available information prevents a comprehensive analysis of its potential uses and a comparison against alternative substances or methods.
Currently, 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane is cataloged by various chemical suppliers, indicating its availability for procurement by the research community. Its chemical identity is confirmed with a CAS number of 93840-60-9, a molecular formula of C₁₇H₁₂Br₂N₂O₂, and a molecular weight of approximately 436.1 g/mol . However, beyond these fundamental chemical descriptors, its functional role in any biological or industrial process remains elusive.
A novel compound that has yet to be characterized in terms of its biological or chemical activity.
An intermediate chemical used in the synthesis of more complex molecules, where the focus of research and documentation lies with the final product rather than the intermediate itself.
A compound that has been synthesized but not yet tested for specific applications, or the results of such tests have not been made public.
Without any established use case, it is impossible to identify relevant alternatives for a comparative analysis. The core requirements of detailing experimental protocols, presenting quantitative data in tables, and visualizing signaling pathways or workflows cannot be fulfilled due to the foundational absence of application-specific information.
Researchers and drug development professionals interested in this molecule may need to undertake exploratory studies to determine its potential activities and applications. As of now, 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane represents an uncharted area within the vast landscape of chemical compounds, with its potential efficacy and applications awaiting discovery.
Comparative
A Comparative Guide to X-ray Crystallographic Data Validation for Brominated Aromatic Propane Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of crystallographic data for brominated aromatic propane derivatives, offering a framework for data validatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of crystallographic data for brominated aromatic propane derivatives, offering a framework for data validation and analysis. Due to the absence of publicly available crystallographic data for 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane, this guide utilizes data from two structurally related compounds to illustrate the experimental protocols and key validation parameters essential for structural elucidation in drug discovery and materials science.
By examining the crystallographic data of these alternatives, researchers can gain insights into the expected structural features and quality metrics applicable to the target molecule and similar chemical entities.
Experimental Protocols
A standard experimental workflow for the single-crystal X-ray diffraction of small organic molecules is outlined below. This protocol is fundamental to obtaining high-quality crystallographic data.
1. Crystal Growth:
High-quality single crystals are paramount for a successful X-ray diffraction experiment. A common method for small organic molecules is slow evaporation from a saturated solution. Crystals of 1,3-Bis(4-bromophenyl)propane, for instance, were successfully obtained by the slow evaporation of a methanol solution[1].
2. Crystal Mounting and Data Collection:
A suitable crystal is selected and mounted on a goniometer head. Data collection is typically performed at a low temperature (around 100 K) to minimize thermal vibrations. The crystal is then placed in a diffractometer where it is irradiated with monochromatic X-rays. As the crystal rotates, a series of diffraction patterns are collected by a detector[2][3].
3. Data Processing:
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities[3].
4. Structure Solution and Refinement:
The processed data is used to solve the crystal structure, often using direct methods. The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern[3].
5. Validation:
The final refined structure is thoroughly validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and torsion angles, as well as assessing various quality metrics discussed in the following sections.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for the two comparative compounds, providing a basis for understanding what to look for in crystallographic data validation.
Table 1: Crystal Data and Structure Refinement for Compound A and B
A measure of the consistency of symmetry-equivalent reflections.
< 0.10 for good data.
R₁
The residual factor, indicating the agreement between the observed and calculated structure factor amplitudes.
< 0.05 for well-refined small molecule structures.
wR₂
The weighted residual factor, a more comprehensive measure of refinement quality.
< 0.15 for good refinements.
Goodness-of-Fit (Goof)
Should be close to 1.0 for a good model and appropriate weighting scheme.
0.8 - 1.2
Flack Parameter
For chiral molecules in non-centrosymmetric space groups, this parameter should be close to 0 for the correct absolute configuration.
Close to 0 with a small standard uncertainty.
Residual Electron Density
The largest positive and negative peaks in the final difference Fourier map should be minimal.
Typically < ±0.5 e⁻/ų.
Visualizing the Workflow and Logic
To further clarify the processes involved in crystallographic data validation, the following diagrams illustrate the experimental workflow and the logic of comparative analysis.
Workflow of X-ray Crystallographic Data Validation.
Quantitative Analysis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane in complex reaction mixtures is critical for process optimization, yield determina...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique.
Comparison of Analytical Techniques
The selection of an optimal analytical method hinges on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantitative analysis of organic molecules like 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Feature
HPLC with UV Detection
GC-MS
LC-MS/MS
Principle
Separation based on polarity, detection by UV absorbance.
Separation based on volatility and polarity, detection by mass fragmentation pattern.
High-resolution separation by liquid chromatography coupled with highly selective and sensitive mass detection.[1]
Selectivity
Moderate; may be susceptible to interferences from co-eluting compounds with similar UV absorbance.
High; mass spectral data provides structural information, aiding in peak identification.[2]
Very High; Multiple Reaction Monitoring (MRM) provides exceptional selectivity.[1][3]
Good to High; depends on the volatility and ionization efficiency of the analyte.[5]
Excellent; often capable of detecting analytes at pg/mL or even fg/mL levels.[3][6]
Sample Volatility
Not required.
Required; analyte must be volatile or amenable to derivatization to increase volatility.[7]
Not required.
Instrumentation Cost
Lower
Moderate
Higher
Sample Throughput
High
Moderate to High
High
Derivatization
Generally not required.
May be necessary to improve volatility and thermal stability.[7][8]
Generally not required, but can be used to enhance ionization.[6]
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for the specific analysis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[4]
Methodology:
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for non-polar analytes.[9]
Mobile Phase: A gradient elution with acetonitrile and water is typically effective for separating aromatic compounds.[4] The pH of the mobile phase can be adjusted to optimize peak shape.[10]
Flow Rate: A typical flow rate is 1.0 mL/min.
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance. The presence of the aromatic rings and cyano groups suggests absorbance in the UV range (e.g., 254 nm).
Sample Preparation: The reaction mixture should be diluted with a suitable solvent (e.g., acetonitrile) and filtered through a 0.45 µm syringe filter before injection.
Quantification: A calibration curve is constructed by injecting known concentrations of a pure standard of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity.[2][11]
Methodology:
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5MS) is generally suitable for aromatic compounds.[12]
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injection: A split/splitless injector is used. The injection volume and split ratio should be optimized.
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components in the reaction mixture.
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic fragment ions of the analyte can be used to enhance sensitivity and selectivity.[13]
Sample Preparation: The sample may require extraction into a volatile organic solvent and potentially derivatization to increase volatility, although the target compound may be sufficiently volatile for direct analysis.[7][8]
Quantification: An internal standard method is often employed for accurate quantification in complex matrices. A calibration curve is generated by analyzing standards containing the analyte and a constant concentration of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[1][3]
Methodology:
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
LC Conditions: Similar to the HPLC method, a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[1]
Ionization: Electrospray ionization (ESI) is a common choice for polar and semi-polar compounds. Both positive and negative ion modes should be evaluated to determine the optimal ionization for the target analyte.
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.[1] This involves selecting a precursor ion (the molecular ion of the analyte) and then monitoring specific product ions formed after fragmentation in the collision cell. This highly specific detection method minimizes matrix interference.[3]
Sample Preparation: Similar to HPLC, the reaction mixture is diluted and filtered. Solid-phase extraction (SPE) can be employed for sample cleanup and pre-concentration if necessary.[1]
Quantification: An isotopically labeled internal standard (e.g., 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane-d6) is highly recommended for the most accurate quantification, as it compensates for matrix effects and variations in instrument response.[1][14] A calibration curve is prepared with standards containing the analyte and the internal standard.
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for quantitative analysis and a logical approach to method selection.
Caption: General workflow for the quantitative analysis of a target analyte in a reaction mixture.
Caption: A decision tree to guide the selection of an appropriate analytical method.
In-Depth Comparative Analysis of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane: A Guide for Researchers
An objective comparison of the experimental performance of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane against relevant alternatives remains challenging due to the limited publicly available data on its specific biological...
Author: BenchChem Technical Support Team. Date: December 2025
An objective comparison of the experimental performance of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane against relevant alternatives remains challenging due to the limited publicly available data on its specific biological applications and performance metrics. This guide provides a comprehensive overview of the available information and outlines a framework for its potential evaluation should further experimental data become accessible.
Initial investigations into the experimental results for 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane reveal a scarcity of published research detailing its specific biological activity, mechanism of action, or in-depth performance data. The compound is commercially available from suppliers such as Santa Cruz Biotechnology, where it is broadly categorized for "proteomics research." However, specific applications within this field are not detailed in the available literature. Its chemical properties, including its molecular formula (C₁₇H₁₂Br₂N₂O₂) and molecular weight (436.10 g/mol ), are well-documented.
Without a defined biological target or a clear application, a direct cross-validation and comparison with alternative compounds are not feasible. The following sections provide a general overview of the synthesis and potential biological contexts of structurally related compounds, which may offer insights into the possible applications of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Synthesis and Characterization
The synthesis of related bis-phenoxy-propane structures has been described in the literature. For instance, the synthesis of 1,3-bis(4-carboxy phenoxy) propane has been achieved through the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of sodium hydroxide. While this compound differs in its functional groups, the underlying 1,3-bis(phenoxy)propane scaffold is similar.
Table 1: Physicochemical Properties of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane
Property
Value
Reference
CAS Number
93840-60-9
Molecular Formula
C₁₇H₁₂Br₂N₂O₂
Molecular Weight
436.10 g/mol
Potential Applications Based on Structural Analogs
Derivatives of phenoxy-propane and compounds containing bromo and cyano functional groups have been explored in various therapeutic areas. Research into related chemical structures may provide clues to the potential utility of 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane.
Insecticidal Activity: Certain derivatives of 1,3-Bis(2-formylphenoxy) propane have been investigated as potential insecticidal agents.
Anticancer Research: The phenoxy-propane scaffold is a component of some molecules investigated for their anticancer properties.
It is important to note that these are broad categorizations, and the specific combination of bromo and cyano groups on the phenoxy rings of the target compound will significantly influence its biological activity.
Experimental Protocols: A General Framework
Should a biological activity for 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane be identified, a standard set of experimental protocols would be necessary to characterize its performance and compare it to alternatives.
General Workflow for Biological Evaluation:
Caption: A generalized workflow for the biological evaluation of a research compound.
Methodology for a Hypothetical Anticancer Application:
Cell Viability Assays: To assess the cytotoxic effects of the compound on various cancer cell lines, standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay would be employed.
Mechanism of Action Studies: Should the compound exhibit cytotoxicity, further experiments to elucidate its mechanism of action would be necessary. This could involve cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and Western blotting to probe relevant signaling pathways.
Signaling Pathway Analysis: A Hypothetical Example
If 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane were found to induce apoptosis in cancer cells, a potential signaling pathway to investigate would be the intrinsic apoptosis pathway.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Safety & Regulatory Compliance
Safety
Prudent Disposal of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane, tailored for researchers, scientists, and drug development professionals. The proced...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides essential safety and logistical information for the proper disposal of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane, tailored for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to directly address operational questions regarding its safe handling and disposal.
Inferred Hazard Assessment and Safety Data
Based on the structure of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane, which contains brominated aromatic rings and cyano groups, it should be handled as a hazardous substance. The hazards are inferred from structurally related compounds and general chemical principles.
Hazard Category
Inferred Classification and Precautionary Statements
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled. (Based on SDS for 2-Bromo-4'-cyanoacetophenone)[1][2] Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation
Causes severe skin burns and eye damage. (Based on SDS for 2-Bromo-4'-cyanoacetophenone)[1][2] Wear appropriate personal protective equipment.
Serious Eye Damage/Irritation
Causes serious eye damage. (Based on SDS for 2-Bromo-4'-cyanoacetophenone)[1][2] Use chemical safety goggles and a face shield.
Aquatic Toxicity
May be toxic to aquatic life with long-lasting effects. (Based on hazards of similar brominated aromatic compounds)[3] Avoid release to the environment.[3]
Eye Protection: Chemical safety goggles and a face shield.
Body Protection: A lab coat or chemical-resistant apron.
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.
Waste Identification and Segregation
Labeling: Clearly label the waste container as "Hazardous Waste: 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane". Include the full chemical name and any known hazard symbols.
Segregation: Store this waste separately from other chemical waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents or acids.[6][8][9]
Containerization
Container Type: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid. The original container, if in good condition, is a suitable option.
Headspace: Do not overfill the container; leave adequate headspace for expansion.
Storage
Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4][6][7]
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks.[5]
Conditions: The storage area should be away from heat, ignition sources, and incompatible chemicals.
Spill and Leak Cleanup
In the event of a spill, immediate and appropriate action is necessary:
Evacuate: Alert others in the area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated.
Contain: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
Collect: Place the absorbent material into a sealed, labeled hazardous waste container.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
Final Disposal
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][5]
Provide Information: Provide them with the full chemical name and any available safety information.
Do Not: Do not dispose of this chemical down the drain or in regular trash.[4][5][10] Evaporation is not an acceptable method of disposal.[4][5]
Empty Container Disposal
Triple Rinse: Empty containers that held 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[4][11][12]
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[5][11][12]
Deface Label: After triple-rinsing and air-drying, deface or remove the original label from the container.[4][5]
Final Disposal of Container: The clean, defaced container can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[4][11]
Mandatory Visualization
Caption: Disposal workflow for 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane.
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane (CAS No. 93840-60-9) is publicly available. The following guidance is based on the chemical structure and safety protocols for handling similar brominated and cyano-containing aromatic compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department. This compound is intended for research use only.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Due to its structure as a brominated aromatic compound with cyano functional groups, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane should be handled as a hazardous substance. Potential hazards include toxicity if ingested, inhaled, or absorbed through the skin, and it may cause irritation to the skin, eyes, and respiratory tract.
The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
Protection Type
Specific Recommendation
Rationale
Respiratory Protection
NIOSH-approved N95 dust mask or higher, or a respirator with an organic vapor cartridge.
To prevent inhalation of the powdered chemical.
Eye and Face Protection
Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities.
To protect against eye contact with the solid particles.
Hand Protection
Chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double gloving is recommended.
To prevent skin contact and absorption.
Skin and Body Protection
A laboratory coat worn over long-sleeved clothing and closed-toe shoes. For tasks with a higher risk of spillage, a chemical-resistant apron is advised.
To protect skin and personal clothing from contamination.[2]
Engineering Controls and Safe Handling Practices
Engineering controls are physical changes in the workplace that isolate workers from hazards.[3]
Ventilation: All handling of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.
Work Practices:
Avoid the formation of dust.
Keep containers tightly closed when not in use.
Ensure eyewash stations and safety showers are readily accessible.
Wash hands thoroughly after handling.
Storage and Disposal
Proper storage and disposal are crucial for laboratory safety and environmental compliance.
Procedure
Recommendation
Storage
Store in a tightly sealed container in a refrigerator at 2-8°C.[4]
Disposal
Dispose of contents and container to an approved waste disposal plant.[5] Brominated organic compounds can be persistent, and waste should be treated as hazardous.[6] Neutralization with a reducing agent like sodium thiosulfate may be a possibility for liquid waste, but solid waste should be incinerated at a licensed facility.[7][8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Exposure Type
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
Skin Contact
Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention if irritation persists.[9]
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Standard Operating Procedure Workflow
The following diagram outlines the standard operating procedure for the safe handling of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane.
Caption: Workflow for the safe handling of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane.